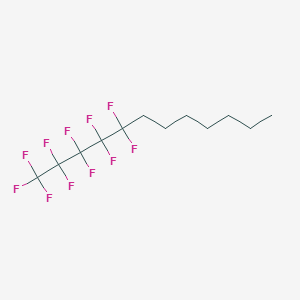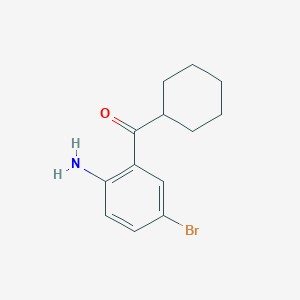
(2-Amino-5-bromo-phenyl)-cyclohexyl-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-Amino-5-bromo-phenyl)-cyclohexyl-methanone” is a heterocyclic organic compound with a unique structure. Let’s break it down:
Chemical Formula: CHBrNO
IUPAC Name: 2-Amino-5-bromo-phenyl-cyclohexyl-methanone
This compound contains an imidazole ring fused to a cyclohexane ring, with a bromine atom and an amino group attached to the phenyl ring. Imidazole derivatives are known for their diverse chemical and biological properties, making this compound intriguing for further exploration.
准备方法
Synthetic Routes:
Several synthetic routes can yield “(2-Amino-5-bromo-phenyl)-cyclohexyl-methanone.” One common approach involves the reaction of 2-aminobenzonitrile with sodium arylsulfinate, followed by cyclization. Here’s a simplified scheme:
-
Synthesis of 2-aminobenzonitrile
- Start with benzaldehyde and ammonia.
- Convert benzaldehyde to benzonitrile (using cyanide or other methods).
- React benzonitrile with ammonia to obtain 2-aminobenzonitrile.
-
Formation of the Imidazole Ring
- Combine 2-aminobenzonitrile with sodium arylsulfinate (NaArSO2).
- Use a suitable solvent (e.g., THF/H2O mixture).
- Heat the reaction mixture to form the imidazole ring.
-
Bromination
- Introduce bromine (e.g., N-bromosuccinimide) to the imidazole ring.
- Obtain “this compound.”
Industrial Production:
Industrial-scale production may involve modifications of these synthetic steps, optimization, and purification processes.
化学反应分析
Reactions:
Bromination: The bromine atom on the phenyl ring makes the compound susceptible to electrophilic aromatic substitution reactions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents:
- Bromine (Br2)
- Hydrogenation Catalysts (e.g., Pd/C)
- Strong Bases (e.g., NaOH)
科学研究应用
- Antibacterial : Investigate its potential as an antibacterial agent.
- Antitumor : Explore its effects on cancer cells.
- Anti-inflammatory : Study its anti-inflammatory properties.
作用机制
The exact mechanism remains to be fully elucidated. it likely interacts with cellular targets, affecting pathways related to inflammation, cell growth, and metabolism.
相似化合物的比较
While there are no direct analogs, we can compare it to other imidazole derivatives, such as clemizole, astemizole, and metronidazole.
属性
分子式 |
C13H16BrNO |
|---|---|
分子量 |
282.18 g/mol |
IUPAC 名称 |
(2-amino-5-bromophenyl)-cyclohexylmethanone |
InChI |
InChI=1S/C13H16BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5,15H2 |
InChI 键 |
MYQQQZDYPASJLM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)C2=C(C=CC(=C2)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


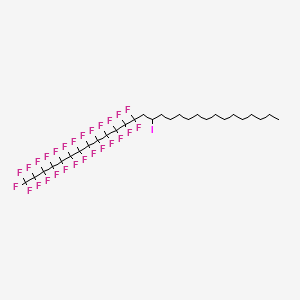
![4-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B12086927.png)
![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086928.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12086934.png)

![5-Chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one](/img/structure/B12086948.png)
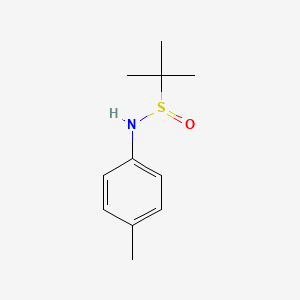
![(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12086961.png)
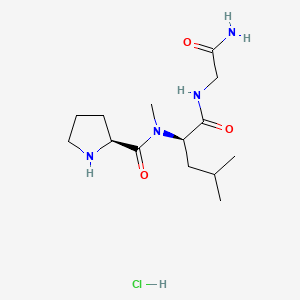
![1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B12086972.png)
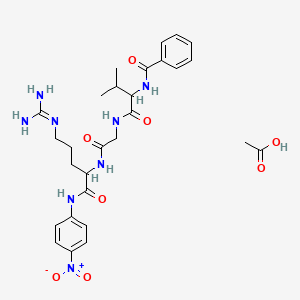
![(9H-fluoren-9-yl)methyl N-(2-{2-[2-(2-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[4-(hydroxymethyl)phenyl]carbamoyl}-2-[(triphenylmethyl)carbamoyl]ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B12086985.png)
